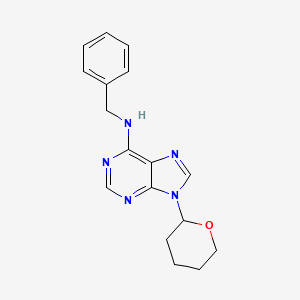
N-苄基-9-(四氢-2H-吡喃-2-基)腺嘌呤
描述
SD 8339,也称为6-(苄氨基)-9-(2-四氢吡喃基)-9H-嘌呤,是一种合成的细胞分裂素衍生物。细胞分裂素是一类促进植物根和芽细胞分裂的植物生长物质(植物激素)。SD 8339 因其在植物生长调节中的作用而被广泛研究,特别是在某些植物物种中将花性别从雄性转化为雌雄同体 .
科学研究应用
SD 8339 具有广泛的科学研究应用:
植物生物学: 它用于研究细胞分裂素对植物生长和发育的影响。 .
农业: 该化合物用于通过增强花和果实发育来提高作物产量和质量。
作用机制
SD 8339 通过模拟天然细胞分裂素来发挥作用。它与植物细胞中的细胞分裂素受体结合,触发一系列促进细胞分裂和生长的分子事件。该化合物加速了大孢子母细胞的减数分裂、大孢子的有丝分裂以及雌蕊组织的细胞。 它还增加了花蕾中蛋白质合成的速率 .
生化分析
Biochemical Properties
N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a highly mobile synthetic cytokinin . It’s being investigated for its antiviral and anticancer properties . Its unique structure may interfere with DNA and RNA processes, making it a candidate for targeting viral replication mechanisms or cancer cell proliferation
Cellular Effects
The cellular effects of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine are broad and impactful. Researchers are exploring its use in neuroprotective treatments, given adenine derivatives’ potential role in cellular metabolism and protection against neurodegenerative diseases .
Molecular Mechanism
It is known that the tetrahydro-2H-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability
准备方法
合成路线及反应条件
SD 8339 是通过一系列涉及嘌呤衍生物修饰的化学反应合成的。合成通常涉及以下步骤:
起始原料: 合成从嘌呤衍生物开始。
苄基化: 嘌呤衍生物进行苄基化以引入苄氨基。
四氢吡喃基保护: 然后用四氢吡喃基保护苄基化的嘌呤,形成最终化合物 SD 8339.
工业生产方法
SD 8339 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 最终产品使用结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
SD 8339 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 还原反应可以改变 SD 8339 中存在的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化的嘌呤衍生物,而取代反应可以产生各种取代的嘌呤 .
相似化合物的比较
类似化合物
6-苄基氨基嘌呤 (BAP): 另一种促进植物细胞分裂和生长的合成细胞分裂素。
激动素: 一种天然存在的细胞分裂素,它也促进细胞分裂并延缓衰老。
N6-异戊烯基腺嘌呤: 一种诱导芽形成并延缓植物组织衰老的细胞分裂素
SD 8339 的独特性
SD 8339 的独特性在于它能够将雄花转化为雌雄同体花,这一特性在其他细胞分裂素中并不常见。 此外,据显示,与其他细胞分裂素如 6-苄基氨基嘌呤和激动素相比,它能促进更旺盛的生长反应 .
属性
IUPAC Name |
N-benzyl-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFWRMVFWIJXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038801 | |
| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-73-4 | |
| Record name | N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acell | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-9-(2-tetrahydropyranyl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)
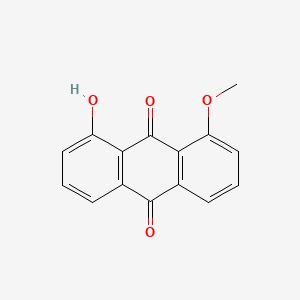
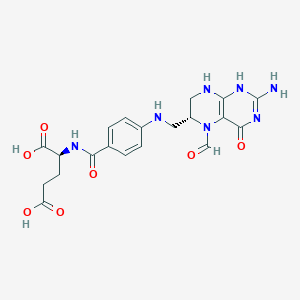
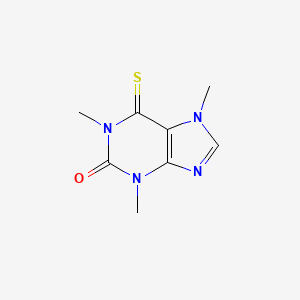
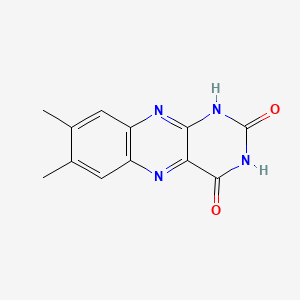


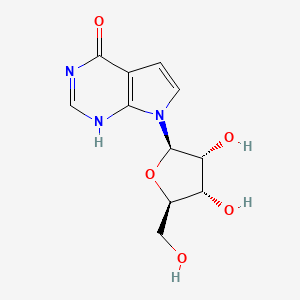
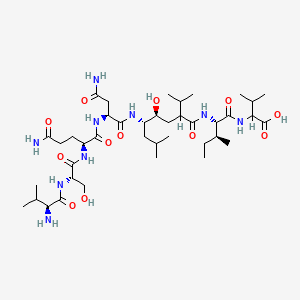
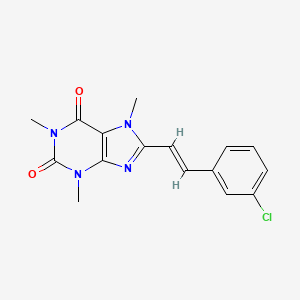


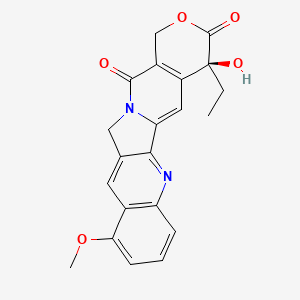
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
